molecular formula C20H28N2O B2764075 N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide CAS No. 1223596-17-5

N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide

Cat. No.: B2764075
CAS No.: 1223596-17-5
M. Wt: 312.457
InChI Key: GXUJICPVZGILMY-UHFFFAOYSA-N
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Description

N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is a synthetic organic compound with a complex structure that includes a piperidine ring, a prop-2-ynyl group, and a 4-propan-2-ylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of the Prop-2-ynyl Group: This step involves the alkylation of the piperidine ring with a prop-2-ynyl halide under basic conditions.

    Attachment of the 4-propan-2-ylphenyl Group: This can be achieved through a Friedel-Crafts alkylation reaction using 4-propan-2-ylbenzene and an appropriate catalyst.

    Formation of the Carboxamide Group: The final step involves the reaction of the intermediate with a carboxylic acid derivative to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-ynyl group, leading to the formation of epoxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and catalysts such as aluminum chloride (AlCl₃).

Major Products

    Oxidation: Epoxides, alcohols, or ketones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a versatile tool for modifying biological systems.

Medicine

In medicine, the compound could be investigated for its potential pharmacological properties. Its structural features suggest it might interact with specific biological targets, making it a candidate for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide exerts its effects depends on its interaction with molecular targets. These interactions could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific pathways involved would depend on the context of its use, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(4-methylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
  • N-[1-(4-ethylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
  • N-[1-(4-isopropylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide

Uniqueness

N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide is unique due to the presence of the prop-2-ynyl group, which imparts distinct chemical reactivity compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[1-(4-propan-2-ylphenyl)ethyl]-1-prop-2-ynylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O/c1-5-12-22-13-10-19(11-14-22)20(23)21-16(4)18-8-6-17(7-9-18)15(2)3/h1,6-9,15-16,19H,10-14H2,2-4H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXUJICPVZGILMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(C)NC(=O)C2CCN(CC2)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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